molecular formula C18H22N2O4S2 B3453704 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl- CAS No. 90429-56-4

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-

Cat. No.: B3453704
CAS No.: 90429-56-4
M. Wt: 394.5 g/mol
InChI Key: NJFZBLGZCYTBSW-UHFFFAOYSA-N
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Description

"1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-" is a sulfur-containing diamine derivative with a central ethenediamine backbone substituted at the 2,2-positions with ethylsulfonyl groups and at the nitrogen atoms with phenyl groups. The ethylsulfonyl groups (-SO₂C₂H₅) are strong electron-withdrawing substituents, which likely influence the compound’s electronic properties, solubility, and reactivity. This structure is distinct from simpler ethenediamine derivatives (e.g., ethylenediamine) due to its bulky substituents and sulfur oxidation state.

Properties

IUPAC Name

2,2-bis(ethylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-25(21,22)18(26(23,24)4-2)17(19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFZBLGZCYTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360300
Record name 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90429-56-4
Record name 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- typically involves the reaction of ethenediamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The phenyl groups are introduced through a subsequent reaction with phenyl isocyanate or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N’-diphenyl- involves its interaction with specific molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agrochemical Derivatives of 1,1-Ethenediamine

Nitenpyram (烯啶虫胺) and related compounds in share the 1,1-ethenediamine core but feature nitro (-NO₂) and chloropyridinylmethyl substituents. For example:

  • N-[(6-Chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-1,1-ethenediamine: Used as an insecticide, this compound leverages the electron-deficient nitro group for bioactivity. In contrast, the target compound’s ethylsulfonyl groups may enhance stability and reduce hydrolysis susceptibility compared to nitro derivatives.

Sulfur-Containing Diamines

  • 2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) (): Features a disulfide (-S-S-) bridge and acetamide groups. While the disulfide bond confers redox activity, the target compound’s sulfonyl groups provide oxidative stability. The diphenyl groups in the target compound may also enhance π-π stacking interactions, relevant in materials science applications .
  • Podand-Type Fluoroionophores (): Compounds like 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfone (5) demonstrate that sulfone groups enhance fluorescence quantum yields and metal ion selectivity (e.g., Li⁺). The target compound’s ethylsulfonyl groups could similarly stabilize excited states but may lack the pyrene moieties necessary for luminescence .

Diarylamine-Based Hole Transport Materials (HTMs)

  • N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD) (): A diarylamine with strong hole-transport properties due to electron-rich aromatic amines. This highlights how substituent electronic effects dictate application niches .

Chelating Diamines

  • EDTA and EGTA (): These ethylenediamine derivatives use carboxylic acid groups for metal chelation. The target compound’s sulfonyl and phenyl groups lack chelating capacity but could serve as ligands in non-aqueous systems due to their Lewis basic nitrogen atoms .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications Key Properties References
1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl- 1,1-Ethenediamine 2,2-bis(ethylsulfonyl), N,N'-diphenyl Agrochemicals/Materials High stability, electron-withdrawing
Nitenpyram Derivatives 1,1-Ethenediamine Nitro, chloropyridinylmethyl Insecticides Bioactive, moderate stability
2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) 1,2-Ethanediyldisulfide Disulfide, acetamide Pharmaceuticals Redox-active, moderate stability
α-NPD Diarylamine Naphthyl, phenyl, methyl OLED Hole Transport High hole mobility, π-conjugated
2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfone Diphenyl sulfone Pyrene, acetyloxy Li⁺ Sensors Fluorescent, ion-selective

Key Research Findings

Structural Rigidity : The diphenyl groups may introduce steric hindrance, reducing reactivity but improving thermal stability, analogous to α-NPD’s methyl groups .

Agrochemical Potential: Similar to nitenpyram, the target compound’s sulfonyl groups could resist hydrolysis, prolonging insecticidal activity .

Biological Activity

1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a central ethenediamine core with two ethylsulfonyl groups and two phenyl rings. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study on sulfonamides found that compounds with reduced dipole moments showed increased antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . Although specific data on 1,1-ethenediamine's activity is limited, its structural similarity to known sulfonamides suggests potential efficacy against microbial pathogens.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar compounds have shown inhibitory activity against various cancer cell lines. For instance, quinazoline derivatives have demonstrated strong inhibition of the epidermal growth factor receptor (EGFR) in cancer cells . While direct studies on 1,1-ethenediamine are scarce, the presence of the diphenyl moiety may enhance its interaction with biological targets relevant to cancer therapy.

Case Studies

A case study examining a related compound highlighted its cytotoxic effects on cancer cell lines, inducing apoptosis at low concentrations (IC50 values ranging from 0.18 µM to 1.32 µM) . This suggests that 1,1-ethenediamine could similarly affect cell viability in cancerous tissues.

The proposed mechanisms of action for similar compounds often involve:

  • Inhibition of Enzymatic Activity : Compounds targeting kinases or other enzymes critical for tumor growth.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Data Tables

Activity Type IC50 Value (µM) Cell Line/Organism Reference
AntimicrobialNot specifiedS. aureus, B. subtilis, E. coli
Anticancer (related)0.18 - 1.32Various cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1-Ethenediamine, 2,2-bis(ethylsulfonyl)-N,N'-diphenyl-
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